molecular formula C10H15N7S B12264931 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B12264931
M. Wt: 265.34 g/mol
InChI Key: JBEPZHUHAIQHIA-UHFFFAOYSA-N
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Description

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a triazole and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the triazole ring: This can be achieved by reacting 4-methyl-1,2,4-triazole with a suitable alkylating agent.

    Formation of the thiadiazole ring: This involves the cyclization of appropriate thiosemicarbazide derivatives.

    Coupling of the triazole and thiadiazole rings to the piperazine: This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the triazole and thiadiazole rings.

    Reduction: Reduced forms of the triazole and thiadiazole rings.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets. The triazole and thiadiazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperidine
  • 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)morpholine

Uniqueness

1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the specific combination of the triazole and thiadiazole rings with the piperazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15N7S

Molecular Weight

265.34 g/mol

IUPAC Name

3-[4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,2,5-thiadiazole

InChI

InChI=1S/C10H15N7S/c1-15-8-11-13-10(15)7-16-2-4-17(5-3-16)9-6-12-18-14-9/h6,8H,2-5,7H2,1H3

InChI Key

JBEPZHUHAIQHIA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CN2CCN(CC2)C3=NSN=C3

Origin of Product

United States

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